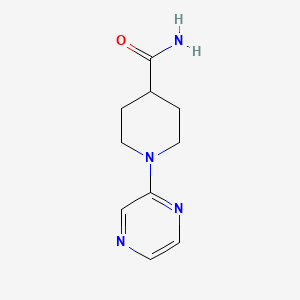

1-Pyrazin-2-ylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Pyrazin-2-ylpiperidine-4-carboxamide" is a derivative of pyrazine and piperidine, which are both significant in medicinal chemistry due to their presence in various biologically active compounds. Pyrazine derivatives, in particular, have been extensively studied for their potential therapeutic applications, including antimycobacterial, antifungal, antibacterial, anti-inflammatory, and antitumor activities . Piperidine derivatives are also well-known in drug discovery for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex, involving multiple steps and functionalization reactions. For instance, the synthesis of highly functionalized 2(1H)-pyrazinone 3-carboxamide derivatives involves a one-pot, two-step process that includes base-mediated reactions and transamidation with primary or secondary amines . Similarly, the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related compounds involves standard procedures such as SNAr, borylation, C–C cross couplings, and cyclization . These methods highlight the versatility and complexity of synthesizing pyrazine carboxamide derivatives.

Molecular Structure Analysis

The molecular structures of pyrazine derivatives are characterized using various spectroscopic techniques. For example, the structures of synthesized pyrazole-3-carboxamide derivatives were determined spectroscopically . Additionally, the molecular docking analysis of pyrazole-5-carboxamide chalcone hybrids was performed to ascertain their probable binding models, indicating the importance of molecular structure in understanding the interaction with biological targets .

Chemical Reactions Analysis

Pyrazine carboxamides can undergo various chemical reactions, leading to the formation of different products with potential biological activities. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yielded pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produced Schiff bases . These reactions demonstrate the chemical reactivity and potential for generating diverse compounds from pyrazine carboxamide precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine carboxamides are crucial for their biological activity and drug-likeness. For example, the antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides were evaluated, and some compounds showed activity against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium . The solid-phase synthesis of 1,5-diarylpyrazole-4-carboxamides led to the discovery of antagonists of the CB-1 receptor, demonstrating the potential of these compounds as GPCR ligands .

Scientific Research Applications

Synthesis Techniques : The compound 1-Pyrazin-2-ylpiperidine-4-carboxamide and its analogues have been synthesized through various methods. For instance, a process involving SNAr, borylation, C–C cross couplings, hydrolysis, amide bond formation, cyclisation, halogenation, and alkylation from readily available materials has been reported, signifying the compound's role in drug discovery programs (Howells et al., 2022). Additionally, the synthesis of pyrazinamide analogues, closely related to this compound, involves reactions of pyrazine-2-carboxylic acids with thionyl chloride to yield corresponding acyl chlorides, which are then treated with amines to give pyrazine-2-carboxamides (Wati et al., 2020).

Spectral and Physical Characterization : The compound and its derivatives have been characterized using various techniques. For example, FTIR and electronic spectra studies have been conducted on pyrazine-2-carboxylic acid derivative complexes, revealing absorption shifts and coordination between elements like Cu and Co (Nzikayel et al., 2017). Furthermore, DFT calculations of target molecules derived from pyrazin-2-ylpiperidine-4-carboxamide have been used to observe various reactivity parameters and electronic properties, indicating the compound's potential in electronic and optical applications (Ahmad et al., 2021).

Antimycobacterial and Antifungal Properties : Several studies highlight the antimycobacterial and antifungal properties of derivatives of pyrazine-2-carboxamide. Compounds related to pyrazinamide, such as N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, have shown antimycobacterial activity comparable to pyrazinamide against Mycobacterium tuberculosis. Some derivatives also exhibit activity against strains that are unsusceptible to PZA, such as Mycobacterium kansasii and Mycobacterium avium (Zítko et al., 2011).

Synthesis of Novel Derivatives and Biological Evaluation : Research efforts have been directed towards synthesizing novel derivatives of pyrazin-2-ylpiperidine-4-carboxamide and evaluating their biological activities. For example, novel Linezolid-like analogues were synthesized, and their structures were confirmed using various spectral techniques. These compounds were screened for antimicrobial and antifungal activity, revealing promising broad-spectrum compounds (Rajurkar & Pund, 2014).

Enzyme Inhibitor Activity : Compounds derived from this compound have been evaluated for their enzyme inhibitor activity. A study on pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines revealed that the synthesized compounds exhibited varying degrees of acetyl and butyl cholinesterase (AChE and BuChE) inhibitor activity. This suggests the potential application of these compounds in treating conditions associated with enzyme malfunction (Elumalai et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that pyrazinamide, a compound with a similar structure, is known to be highly specific and active only againstMycobacterium tuberculosis .

Mode of Action

It’s worth noting that pyrazinamide, a structurally similar compound, is known to enter the bacterium passively and is metabolized within the cytoplasm to pyrazinoic acid, the active form of the drug .

Result of Action

A series of novel substituted-n-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

properties

IUPAC Name |

1-pyrazin-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c11-10(15)8-1-5-14(6-2-8)9-7-12-3-4-13-9/h3-4,7-8H,1-2,5-6H2,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXYVXFBTXLXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B3002168.png)

![2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002169.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)

![3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3002182.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B3002186.png)